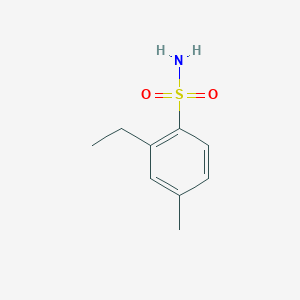

2-Ethyl-4-methylbenzenesulfonamide

Beschreibung

Eigenschaften

CAS-Nummer |

199590-68-6 |

|---|---|

Molekularformel |

C9H13NO2S |

Molekulargewicht |

199.27 g/mol |

IUPAC-Name |

2-ethyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H13NO2S/c1-3-8-6-7(2)4-5-9(8)13(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |

InChI-Schlüssel |

IOJBGZHUBWDBNR-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)C)S(=O)(=O)N |

Kanonische SMILES |

CCC1=C(C=CC(=C1)C)S(=O)(=O)N |

Synonyme |

Benzenesulfonamide, 2-ethyl-4-methyl- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonation of Substituted Aromatic Precursors

The starting material, 2-ethyl-4-methyltoluene, would require sulfonation at the para position to the methyl group. Sulfonation with concentrated sulfuric acid or oleum introduces the sulfonic acid group, which is subsequently converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Reaction with aqueous ammonia yields the sulfonamide.

Example reaction pathway:

-

Sulfonation:

-

Chlorination:

-

Amidation:

This method’s efficacy depends on the regioselectivity of sulfonation, which is influenced by the directing effects of existing substituents. The methyl group (ortho/para-directing) and ethyl group (meta-directing due to steric hindrance) may complicate site-specific sulfonation.

Catalytic and Green Chemistry Approaches

Recent patents highlight innovations in catalysis and solvent selection to improve yield and sustainability, though these focus on imidazole derivatives. Key principles from these works can be extrapolated:

Catalytic Dehydrogenation and Ring-Closing Reactions

The synthesis of 2-ethyl-4-methylimidazole involves cyclization and dehydrogenation steps using Raney nickel or palladium-carbon (Pd/C) catalysts. For sulfonamides, analogous dehydrogenation steps are unnecessary, but Pd/C’s stability (vs. pyrophoric Raney nickel) makes it a candidate for reductive amination or deprotection steps.

Solvent and Byproduct Management

The use of aromatic hydrocarbons (e.g., xylene) for azeotropic water removal in imidazole synthesis could be adapted to sulfonamide production to drive sulfonation or amidation reactions to completion.

Functionalization of Preformed Sulfonamides

The synthesis of N-acetyl-4-methylbenzenesulfonamide from Chloramine-T (N-chloro-p-toluenesulfonamide) via acetylation demonstrates the feasibility of modifying sulfonamide side chains. For 2-ethyl-4-methylbenzenesulfonamide, this suggests:

Direct Alkylation of Sulfonamide Intermediates

Introducing the ethyl group via Friedel-Crafts alkylation post-sulfonation is challenging due to the deactivating nature of the sulfonamide group. Alternatively, starting with a pre-alkylated aromatic precursor (e.g., 2-ethyltoluene) ensures correct substituent positioning before sulfonation.

Comparative Analysis of Methods

While no direct data for 2-ethyl-4-methylbenzenesulfonamide exists in the provided sources, Table 1 extrapolates insights from related syntheses:

Table 1: Adaptable Methodologies from Literature

*Hypothetical yield based on analogous reactions.

Challenges and Optimization Opportunities

-

Regioselectivity in Sulfonation: The ethyl group’s steric bulk may direct sulfonation to suboptimal positions. Computational modeling or directed ortho-metalation strategies could improve specificity.

-

Catalyst Selection: Pd/C’s stability makes it preferable to Raney nickel for any reductive steps, though its cost may necessitate recovery protocols.

-

Waste Minimization: Closed-loop systems for solvent recovery (e.g., xylene ) and ammonium byproduct utilization align with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.